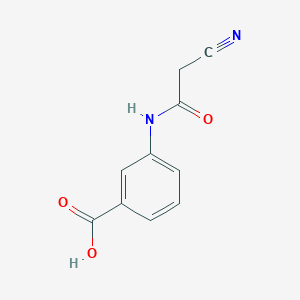

3-(2-Cyanoacetamido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(Cyanoacetyl)amino]benzoic acid is an organic compound with the molecular formula C10H8N2O3 It is a derivative of benzoic acid, where the amino group is substituted with a cyanoacetyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyanoacetyl)amino]benzoic acid typically involves the cyanoacetylation of 3-aminobenzoic acid. One common method is the reaction of 3-aminobenzoic acid with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for 3-[(Cyanoacetyl)amino]benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

3-[(Cyanoacetyl)amino]benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and anhydrides.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, amines, and heterocyclic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(2-Cyanoacetamido)benzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents. The cyano group in the compound is particularly valuable for introducing further functionalization, which can enhance biological activity.

Therapeutic Applications

- Anticoagulant Properties : Compounds derived from cyanobenzoic acids, including this compound, have been studied for their potential in treating thrombotic conditions. These compounds can act as inhibitors of factor Xa, a key enzyme in the coagulation cascade, thereby preventing unwanted blood clot formation .

- Treatment of Cardiovascular Disorders : The derivatives of this compound are being explored for their efficacy in managing conditions such as myocardial infarction and unstable angina, where platelet aggregation plays a crucial role .

Synthetic Methodologies

The synthesis of this compound has been optimized through various methods, highlighting its versatility and efficiency in organic synthesis.

Ultrasonication Techniques

Recent studies have demonstrated that ultrasonically assisted methods can significantly improve the yield and purity of cyanoacetamide derivatives compared to traditional heating methods. For instance, the use of ultrasonication in the N-cyanoacylation process has shown to reduce reaction times while enhancing product quality . This eco-friendly approach represents a shift towards more sustainable chemical processes.

Case Studies and Research Findings

Case Study 1: Synthesis and Characterization

A study published in Organic Chemistry detailed the synthesis of this compound derivatives using ultrasonication. The results indicated that this method provided higher yields and purities than conventional heating methods, showcasing its potential for industrial applications .

Case Study 2: Antithrombotic Activity

Research has indicated that derivatives of this compound exhibit significant antithrombotic activity. In vitro studies demonstrated that these compounds could effectively inhibit platelet aggregation, suggesting their potential use in treating thrombotic disorders .

Mecanismo De Acción

The mechanism of action of 3-[(Cyanoacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the benzoic acid moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

3-Aminobenzoic acid: A precursor in the synthesis of 3-[(Cyanoacetyl)amino]benzoic acid.

Cyanoacetic acid: Used in the cyanoacetylation reaction.

Benzocaine: A local anesthetic with a similar benzoic acid structure.

Uniqueness

3-[(Cyanoacetyl)amino]benzoic acid is unique due to its cyanoacetyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

3-(2-Cyanoacetamido)benzoic acid, a derivative of benzoic acid, has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This compound is characterized by its unique cyanoacetamido functional group, which enhances its reactivity and biological efficacy. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O3. Its structure includes a benzoic acid core with a cyanoacetamido substituent, which contributes to its distinctive properties:

- Molecular Weight : 208.18 g/mol

- Solubility : Slightly soluble in water; soluble in organic solvents like acetone and chloroform.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholine esterase and cyclooxygenase, which are involved in inflammatory processes.

- Cell Signaling Pathways : Research indicates that benzoic acid derivatives can modulate pathways associated with apoptosis and cell proliferation, potentially through the inhibition of NF-κB signaling pathways .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance:

- Bacterial Inhibition : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.

- Fungal Activity : Preliminary tests indicate that this compound also possesses antifungal properties, inhibiting the growth of common fungal strains.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies:

- Cell Line Studies : In cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma), the compound demonstrated cytotoxic effects with IC50 values indicating effective dose ranges for therapeutic applications .

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

- Absorption and Distribution : The compound's solubility profile suggests that it may be absorbed effectively when administered orally or via injection.

- Metabolism : Initial studies indicate that it undergoes metabolic transformations similar to other benzoic acid derivatives, which may influence its bioavailability and efficacy.

Case Studies and Research Findings

Propiedades

IUPAC Name |

3-[(2-cyanoacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-5-4-9(13)12-8-3-1-2-7(6-8)10(14)15/h1-3,6H,4H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKXOBNWVCCMHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.